molecular formula C21H26N2O2S B3050216 Mepazine acetate CAS No. 24360-97-2

Mepazine acetate

Cat. No. B3050216
CAS RN: 24360-97-2
M. Wt: 370.5 g/mol
InChI Key: COBIOCPXKOZHSU-UHFFFAOYSA-N
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Description

Mepazine, also known as Pecazine (trade name Pacatal), is a phenothiazine that was formerly used as a neuroleptic drug or major tranquilizer . It was first synthesized in 1953 and was quickly incorporated into psychiatric practice as an ataractic .


Molecular Structure Analysis

The molecular formula of Mepazine Acetate is C21H26N2O2S . The molecular weight is 370.51 g/mol . The structure is also available as a 2D Mol file .


Physical And Chemical Properties Analysis

Mepazine is a solid substance . It is soluble in DMSO up to 100 mg/mL . The storage conditions for the powder are -20°C for 3 years and 4°C for 2 years .

Scientific Research Applications

1. Neuroprotection and Treatment of Alzheimer's Disease

Mepazine acetate has been explored for its potential in treating neurodegenerative diseases, especially Alzheimer's Disease. Studies have highlighted its role as a powerful and reversible inhibitor of acetylcholinesterase, which can enhance cognitive function and quality of life in patients with Alzheimer's Disease. Notably, it has been shown to ameliorate synaptic deficits and modulate amyloidogenic and nonamyloidogenic pathways, leading to a reduction in amyloid plaque burden in the brain (Friedli & Inestrosa, 2021). Additionally, research indicates that it activates Wnt/β-Catenin signaling, enhancing the nonamyloidogenic pathway in Alzheimer's models (Wang, Zheng, Wang, Xie, Wang, Zhao, Teng, & Wang, 2011).

2. Oncological Applications

Mepazine acetate has shown promise in oncology, particularly in the treatment of aggressive B-cell lymphomas and pancreatic cancer. Its inhibition of MALT1 protease activity plays a crucial role in this context. Studies have demonstrated that Mepazine and its derivatives can inhibit anti-apoptotic NF-κB signaling and elicit toxic effects selectively on MALT1-dependent cells, suggesting a potential clinical application in treating specific cancer types (Nagel, Spranger, Vincendeau, Grau, Raffegerst, Kloo, Hlahla, Neuenschwander, von Kries, Hadian, Dörken, Lenz, Lenz, Schendel, & Krappmann, 2012).

3. Applications in Multiple Sclerosis and Neuroinflammation

The compound has also been studied for its effects on experimental autoimmune encephalomyelitis, a model of multiple sclerosis. Mepazine acetate has shown potential in suppressing autoimmune responses and inflammatory reactions in the central nervous system. This includes down-regulating pro-inflammatory cytokines and up-regulating anti-inflammatory ones, which could be beneficial in the treatment of multiple sclerosis and related neuroinflammatory disorders (Wang, Chen, Zheng, Deng, Yuan, Peng, Wang, Liu, Zhao, Wang, Wu, & El Gammal, 2020).

Mechanism of Action

Mepazine is a potent and selective MALT1 protease inhibitor . It affects the viability of ABC-DLBCL cells by enhancing apoptosis .

Safety and Hazards

Mepazine Acetate is classified as Acute toxicity, Oral (Category 4), H302 according to the safety data sheet . It is harmful if swallowed and precautions should be taken to avoid ingestion .

properties

IUPAC Name

acetic acid;10-[(1-methylpiperidin-3-yl)methyl]phenothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2S.C2H4O2/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21;1-2(3)4/h2-5,8-11,15H,6-7,12-14H2,1H3;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBIOCPXKOZHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80947227
Record name Acetic acid--10-[(1-methylpiperidin-3-yl)methyl]-10H-phenothiazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645132
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Mepazine acetate

CAS RN

24360-97-2
Record name 10H-Phenothiazine, 10-[(1-methyl-3-piperidinyl)methyl]-, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24360-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mepazine acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024360972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid--10-[(1-methylpiperidin-3-yl)methyl]-10H-phenothiazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-[(1-methyl-3-piperidyl)methyl]-10H-phenothiazine monoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.991
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PECAZINE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U42703EIIO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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